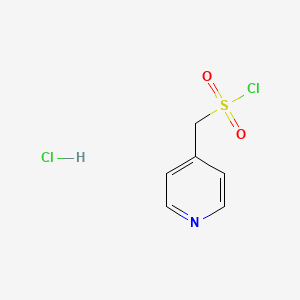

Pyridin-4-ylmethanesulfonyl chloride hydrochloride

CAS No.: 683812-81-9

Cat. No.: VC8288246

Molecular Formula: C6H7Cl2NO2S

Molecular Weight: 228.10

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683812-81-9 |

|---|---|

| Molecular Formula | C6H7Cl2NO2S |

| Molecular Weight | 228.10 |

| IUPAC Name | pyridin-4-ylmethanesulfonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H |

| Standard InChI Key | JZZPWTOVADCTSK-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1CS(=O)(=O)Cl.Cl |

| Canonical SMILES | C1=CN=CC=C1CS(=O)(=O)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Pyridin-4-ylmethanesulfonyl chloride hydrochloride belongs to the class of heteroaromatic sulfonyl chlorides. Its molecular structure consists of a pyridine ring substituted at the 4-position with a methanesulfonyl chloride group (-SO₂Cl), stabilized as a hydrochloride salt. The hydrochloride counterion enhances the compound’s stability by mitigating the hygroscopic nature of the free sulfonyl chloride.

Physical Properties

-

Appearance: Typically observed as a white to off-white crystalline solid.

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but poorly soluble in water due to the hydrophobic pyridine moiety.

-

Stability: Susceptible to hydrolysis in aqueous environments, necessitating storage under anhydrous conditions at temperatures below 0°C.

Spectroscopic Data

While specific spectral data for this compound remains unpublished, analogous pyridyl sulfonyl chlorides exhibit characteristic signals:

-

¹H NMR: Aromatic protons on the pyridine ring resonate at δ 8.5–8.7 ppm (doublet for para-substitution), with the methylene group (-CH₂-) appearing as a singlet near δ 4.3 ppm.

-

FT-IR: Strong absorption bands at 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch), alongside a sharp peak at 540 cm⁻¹ (S-Cl bond) .

Synthetic Routes and Optimization

The synthesis of pyridin-4-ylmethanesulfonyl chloride hydrochloride involves multi-step reactions, typically starting from pyridine derivatives. Two primary methodologies are employed:

Chlorosulfonation of 4-Picoline

4-Picoline (4-methylpyridine) undergoes chlorosulfonation using chlorosulfonic acid (HSO₃Cl) at low temperatures (0–5°C) to yield the intermediate sulfonic acid, which is subsequently treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride. The hydrochloride salt is precipitated by adding concentrated HCl.

Reaction Scheme:

Yield Optimization:

-

Temperature Control: Maintaining subambient temperatures during chlorosulfonation minimizes side reactions (e.g., over-sulfonation).

-

Stoichiometry: A 1:1.2 molar ratio of 4-picoline to HSO₃Cl maximizes sulfonic acid formation .

Direct Sulfonation of Pyridine

Reactivity and Functionalization

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling diverse nucleophilic substitutions. Key reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines in dichloromethane or tetrahydrofuran yields sulfonamides, a cornerstone of medicinal chemistry:

Applications:

-

Antibacterial agents (e.g., sulfa drugs).

-

Enzyme inhibitors targeting carbonic anhydrase or proteases .

Cross-Coupling Reactions

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is pivotal in synthesizing kinase inhibitors and GPCR modulators. For example, it has been utilized in the development of Janus kinase (JAK) inhibitors for autoimmune diseases .

Materials Science

Incorporated into polymers as a crosslinking agent, it enhances thermal stability and chemical resistance in coatings and adhesives .

Comparative Analysis with Analogous Compounds

| Compound | Substituent Position | Key Differentiator |

|---|---|---|

| Pyridin-2-ylmethanesulfonyl chloride | 2-position | Higher reactivity due to proximity to N |

| Pyridin-3-ylmethanesulfonyl chloride | 3-position | Steric hindrance reduces nucleophilic substitution rates |

The 4-substitution in pyridin-4-ylmethanesulfonyl chloride hydrochloride offers a balance between electronic activation and steric accessibility, making it preferable for regioselective syntheses.

Challenges and Future Directions

Limited commercial availability and high production costs hinder widespread adoption. Advances in continuous-flow synthesis and catalytic chlorination could address these barriers. Further studies on its biological activity and metabolic stability are warranted to unlock therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume